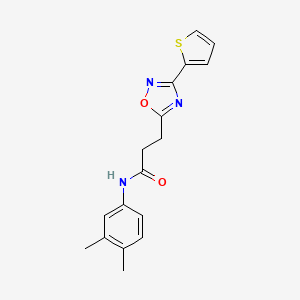
N-(3,4-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase cascade. It has also been suggested that this compound exerts its antimicrobial activity by disrupting the bacterial cell membrane. Furthermore, it has been suggested that this compound exerts its neuroprotective effect by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, reduce oxidative stress, and protect neurons from damage. Additionally, this compound has been shown to have low toxicity in vitro, making it a promising candidate for further development.
実験室実験の利点と制限
One advantage of using N-(3,4-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells. Additionally, this compound has shown activity against various cancer cell lines and bacterial strains, making it a versatile tool for research. However, one limitation of using this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential as an antimicrobial agent in vivo. Additionally, more research is needed to fully understand its mechanism of action and its effects on different cell types. Finally, there is potential for further development of this compound as a neuroprotective agent for the treatment of neurodegenerative diseases.
合成法
N-(3,4-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using different methods, including the reaction of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling reagent. Another method involves the reaction of 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dimethylaniline in the presence of a dehydrating agent. These methods yield this compound in good yields.
科学的研究の応用
N-(3,4-dimethylphenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. This compound has also been studied as a potential antimicrobial agent, as it has shown activity against various bacterial strains. Additionally, it has been studied as a potential neuroprotective agent due to its ability to protect neurons from oxidative stress.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-5-6-13(10-12(11)2)18-15(21)7-8-16-19-17(20-22-16)14-4-3-9-23-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYYKEMBLXZLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-({[(2-chlorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7708591.png)
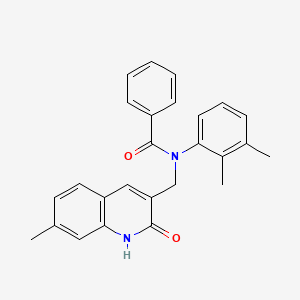
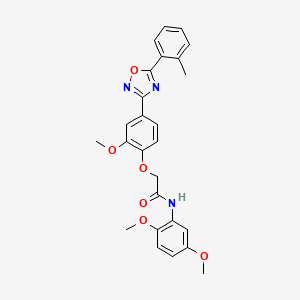

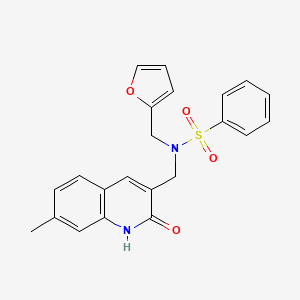
![N-(2,4-difluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708637.png)
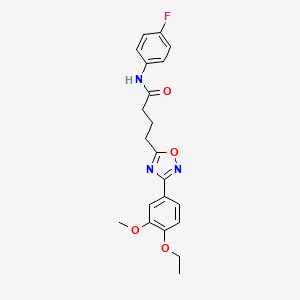
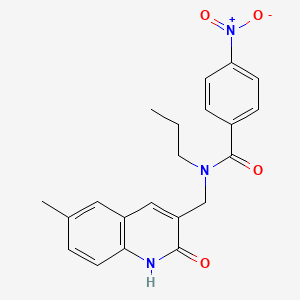

![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7708654.png)
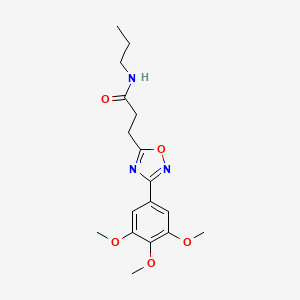
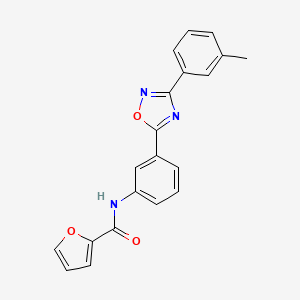
![3-(2,5-dimethoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708675.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide](/img/structure/B7708685.png)
